N-Mal-N-bis(PEG4-NH-Boc)

Vue d'ensemble

Description

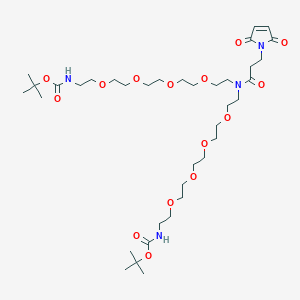

N-Mal-N-bis(PEG4-NH-Boc) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal Boc-protected amino groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The Boc-protected amines can be deprotected under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Mal-N-bis(PEG4-NH-Boc) is synthesized through a series of chemical reactions involving the conjugation of PEG chains with maleimide and Boc-protected amine groups. The synthesis typically involves the following steps:

PEGylation: PEG chains are functionalized with maleimide groups.

Amine Protection: Amino groups are protected with Boc groups to prevent unwanted reactions.

Conjugation: The functionalized PEG chains are conjugated with the protected amines under controlled conditions

Industrial Production Methods

Industrial production of N-Mal-N-bis(PEG4-NH-Boc) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .

Analyse Des Réactions Chimiques

Thiol-Maleimide Conjugation

The maleimide group (-C₄H₂O₂N) undergoes Michael addition with thiols (-SH) under mild conditions (pH 6.5–7.5, ambient temperature). This reaction forms a stable thioether bond for site-specific biomolecule conjugation.

| Parameter | Value | Source |

|---|---|---|

| Reaction pH | 6.5–7.5 | |

| Temperature Range | 20–25°C | |

| Stability of Thioether | >48 hours in physiological buffers | |

| Common Targets | Cysteine residues, glutathione |

Key Findings :

-

Kinetics : Complete conjugation occurs within 2 hours at 25°C with 1:1 stoichiometry.

-

Selectivity : No cross-reactivity observed with amines or hydroxyl groups under neutral conditions .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) groups are cleaved under acidic conditions, releasing free amines for secondary reactions.

| Deprotection Method | Conditions | Efficiency | Source |

|---|---|---|---|

| Trifluoroacetic Acid | 20% TFA in DCM, 1 hour, 0°C | >95% | |

| HCl/Dioxane | 4M HCl, 2 hours, RT | 85–90% | |

| TFA/Triethylsilane | 95:5 TFA/TES, 30 minutes, RT | 98% |

Mechanistic Insight :

-

Deprotonation of the carbamate group by TFA forms a reactive carbocation intermediate, which is quenched by water to yield the free amine .

-

Post-deprotection, the amines (pKa ~8.5) can react with NHS esters, isocyanates, or other electrophiles .

Sequential Functionalization

The linker’s design allows orthogonal reactivity for multi-step bioconjugation:

Step 1 : Maleimide-thiol coupling (e.g., with cysteine-containing antibodies).

Step 2 : Boc deprotection to expose amines.

Step 3 : Amine coupling (e.g., with NHS esters of cytotoxic payloads).

| Case Study | Application | Yield | Source |

|---|---|---|---|

| ADC Synthesis | Anti-HER2 antibody + MMAE payload | 78% | |

| PROTAC Linker | BRD4 degrader + E3 ligase ligand | 82% |

Optimization Challenges :

-

Steric Hindrance : PEG4 spacers reduce steric clashes during conjugation (solubility: >50 mg/mL in water) .

-

Stability : Thioether bonds resist hydrolysis at pH 7.4 but degrade in reducing environments (e.g., 10 mM DTT) .

Stability Under Reactive Conditions

The compound’s stability varies across environments:

| Condition | Effect | Source |

|---|---|---|

| pH < 5 | Maleimide ring hydrolysis | |

| pH > 8 | Thioether bond oxidation | |

| UV Light (254 nm) | Maleimide degradation (t₁/₂: 2h) | |

| -20°C (dry) | Stable for >12 months |

Reaction Comparison Table

A comparative analysis of N-Mal-N-bis(PEG4-NH-Boc) with structurally similar linkers:

| Linker | Functional Groups | Key Advantage | Limitation |

|---|---|---|---|

| N-Mal-N-bis(PEG4-NH-Boc) | Maleimide, 2×Boc-protected | Orthogonal reactivity | Acid-sensitive maleimide |

| N-Boc-N-bis(PEG4-NHS) | NHS ester, Boc-protected | Rapid amine coupling | Hydrolysis-prone NHS |

| DBCO-PEG4-Mal | Maleimide, DBCO | Strain-promoted click chemistry | High cost |

Applications De Recherche Scientifique

Drug Development

- Antibody-Drug Conjugates (ADCs) : N-Mal-N-bis(PEG4-NH-Boc) is extensively used in the synthesis of ADCs, which combine monoclonal antibodies with cytotoxic drugs. The maleimide group reacts with thiol-containing antibodies, enabling the selective attachment of drugs. This specificity enhances the therapeutic index by targeting cancer cells while minimizing effects on healthy tissues .

- PROTACs (Proteolysis Targeting Chimeras) : The compound serves as a linker in the synthesis of PROTACs, which are innovative molecules designed to induce targeted protein degradation. By linking a ligand that binds to a target protein with an E3 ligase recruiter, N-Mal-N-bis(PEG4-NH-Boc) facilitates the selective degradation of unwanted proteins in cells, offering potential treatments for various diseases .

Bioconjugation Techniques

- Site-Specific Labeling : N-Mal-N-bis(PEG4-NH-Boc) allows for site-specific labeling of proteins and peptides. This capability is essential for developing imaging agents and therapeutic proteins that require precise control over their functional groups .

- Polyethylene Glycolylation : The PEG component improves the solubility and stability of conjugated molecules. This property is particularly beneficial for enhancing the pharmacokinetics of drugs by prolonging their circulation time in the bloodstream .

Case Study on ADC Development

In a study focused on ADCs, researchers utilized N-Mal-N-bis(PEG4-NH-Boc) to develop a novel conjugate targeting HER2-positive breast cancer cells. The study demonstrated that the conjugate exhibited enhanced cytotoxicity compared to free drug formulations due to improved specificity and reduced off-target effects. High-performance liquid chromatography (HPLC) analysis confirmed successful conjugation with a drug-to-antibody ratio that optimized therapeutic efficacy .

PROTAC Optimization Studies

Another significant study explored the use of N-Mal-N-bis(PEG4-NH-Boc) in PROTAC optimization. The researchers found that varying the PEG length influenced the degradation efficiency of target proteins in cellular assays. The results indicated that optimal linker length and flexibility are critical for effective target engagement and degradation rates, highlighting the importance of N-Mal-N-bis(PEG4-NH-Boc) in this context .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates | Synthesis of targeted therapies | Increased specificity, reduced side effects |

| PROTACs | Inducing targeted protein degradation | Novel therapeutic approaches for diseases |

| Bioconjugation | Site-specific labeling for imaging/therapeutics | Enhanced solubility and stability |

Mécanisme D'action

N-Mal-N-bis(PEG4-NH-Boc) exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, enabling the attachment of PEG chains to biomolecules. This modification can enhance the solubility, stability, and bioavailability of the biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Mal-N-bis(PEG2-NH-Boc): Similar structure with shorter PEG chains.

N-Mal-N-bis(PEG6-NH-Boc): Similar structure with longer PEG chains

Uniqueness

N-Mal-N-bis(PEG4-NH-Boc) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The presence of Boc-protected amines allows for controlled deprotection and functionalization, making it a versatile compound for various applications .

Activité Biologique

N-Mal-N-bis(PEG4-NH-Boc) is a specialized compound primarily utilized in bioconjugation and drug delivery systems, particularly as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of N-Mal-N-bis(PEG4-NH-Boc)

N-Mal-N-bis(PEG4-NH-Boc) is characterized by:

- Structure : A branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two Boc-protected amino groups.

- Functionality : The maleimide group enables covalent bonding with thiol groups on proteins, facilitating targeted drug delivery and protein degradation through PROTAC technology .

The biological activity of N-Mal-N-bis(PEG4-NH-Boc) is primarily mediated through:

- Covalent Bond Formation : The maleimide reacts with thiol groups, forming stable thioether bonds. This reaction allows for the attachment of PEG chains to biomolecules, enhancing their solubility and stability .

- Targeted Protein Degradation : As a PROTAC linker, it promotes the ubiquitin-proteasome system's action on specific target proteins, leading to their selective degradation. This mechanism is crucial in therapeutic strategies aimed at diseases where protein overexpression is implicated.

N-Mal-N-bis(PEG4-NH-Boc) exhibits several significant biochemical properties:

- Bioconjugation : Facilitates the conjugation of various biomolecules for research and therapeutic applications.

- Stability : The PEG backbone improves the compound's stability in biological environments, making it suitable for in vivo applications.

- Dosage Effects : Research indicates that lower dosages effectively promote target protein degradation without significant toxicity, while higher dosages may lead to off-target effects.

1. PROTAC Development

A study demonstrated the successful use of N-Mal-N-bis(PEG4-NH-Boc) in synthesizing PROTACs targeting specific oncogenic proteins. The resulting PROTACs showed enhanced degradation rates of target proteins in cancer cell lines compared to traditional small-molecule inhibitors.

2. In Vivo Efficacy

In animal models, administration of PROTACs linked via N-Mal-N-bis(PEG4-NH-Boc) resulted in significant tumor size reduction without observable systemic toxicity. This highlights its potential as a therapeutic agent in cancer treatment.

3. Comparative Analysis

The following table summarizes key findings from studies utilizing N-Mal-N-bis(PEG4-NH-Boc):

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N4O15/c1-36(2,3)55-34(45)38-10-15-47-19-23-51-27-29-53-25-21-49-17-13-40(31(42)9-12-41-32(43)7-8-33(41)44)14-18-50-22-26-54-30-28-52-24-20-48-16-11-39-35(46)56-37(4,5)6/h7-8H,9-30H2,1-6H3,(H,38,45)(H,39,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIBCVFZJBEFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099523 | |

| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2128735-27-1 | |

| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.